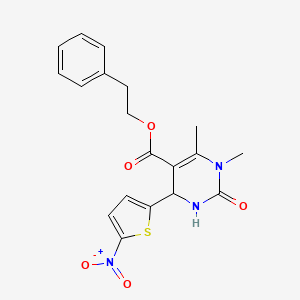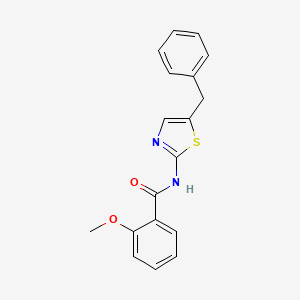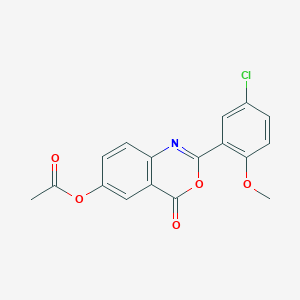![molecular formula C22H17N3O2S2 B4960143 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in the regulation of apoptosis. In
Mécanisme D'action
BTA-EG6 targets the BH3-binding groove of Bcl-2, which is essential for its interaction with Bak. By binding to this groove, BTA-EG6 prevents the interaction between Bcl-2 and Bak, leading to the activation of the apoptotic pathway. BTA-EG6 has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have significant biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, BTA-EG6 has been found to inhibit the growth and proliferation of cancer cells. BTA-EG6 has also been shown to induce autophagy, which is a cellular process that plays a crucial role in the regulation of cell survival and death. BTA-EG6 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTA-EG6 is its specificity for the Bcl-2/Bak interaction. BTA-EG6 has been shown to have minimal off-target effects, making it a valuable tool for studying the role of Bcl-2/Bak interaction in various cellular processes. However, the synthesis of BTA-EG6 is complex and time-consuming, which can limit its use in some lab experiments. Additionally, the high cost of BTA-EG6 can be a limiting factor for some researchers.
Orientations Futures
There are several future directions for the research on BTA-EG6. One potential direction is the development of more efficient and cost-effective synthesis methods for BTA-EG6. Another direction is the exploration of the potential applications of BTA-EG6 in other fields, such as neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of BTA-EG6 on normal cells and tissues. Overall, the potential applications of BTA-EG6 in cancer therapy and other fields make it an exciting area of research.
Méthodes De Synthèse
BTA-EG6 can be synthesized using a multi-step synthesis method that involves the reaction of 4-methoxybenzoyl chloride with potassium thioacetate to form 4-methoxybenzoylthioacetate. This intermediate is then reacted with 4-(2-aminophenyl)benzothiazole to form the final product, BTA-EG6. The synthesis method has been optimized to improve the yield and purity of BTA-EG6, which is essential for its use in scientific research.
Applications De Recherche Scientifique
BTA-EG6 has been extensively studied for its potential applications in cancer therapy. The protein-protein interaction between Bcl-2 and Bak is known to play a crucial role in the regulation of apoptosis, and the inhibition of this interaction has been shown to induce apoptosis in cancer cells. BTA-EG6 has been found to be a potent inhibitor of this interaction and has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer. BTA-EG6 has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c1-27-17-12-8-14(9-13-17)20(26)25-22(28)23-16-10-6-15(7-11-16)21-24-18-4-2-3-5-19(18)29-21/h2-13H,1H3,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGXIXSJJYPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(4-amino-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4960065.png)

![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)

![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![2-(1H-benzimidazol-2-yl)-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4960123.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)
![6-(4-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960134.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)